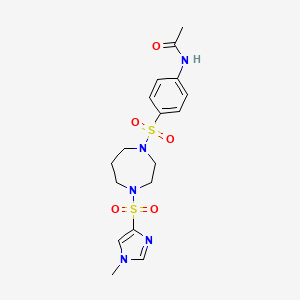
N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It also contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms . The sulfonyl groups (-SO2-) are strong electron-withdrawing groups and can affect the reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions. The sulfonyl groups can also influence the compound’s reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. They have been used to develop new antibacterial agents that possess mechanisms of action different from traditional antibiotics . This compound, with its imidazole core, could potentially be used to combat drug-resistant bacterial infections.
Antitumor Potential
The imidazole moiety is also significant in cancer research. Compounds containing imidazole have been evaluated for their antitumor potential against various cancer cell lines . This particular derivative could be synthesized and tested for its efficacy in inhibiting tumor growth.
Anti-inflammatory Properties
Imidazole compounds have shown anti-inflammatory activities, which makes them candidates for the development of new anti-inflammatory drugs . The subject compound could be explored for its potential to reduce inflammation in various medical conditions.
Antidiabetic Effects
Research has indicated that imidazole derivatives can exhibit antidiabetic properties . This compound could be investigated for its ability to regulate blood sugar levels and its use in diabetes management.
Antifungal Applications
Imidazole-based compounds have been effective against a broad array of systematic and superficial fungal infections . The compound could be a valuable addition to the arsenal of antifungal medications.
Antiviral Uses
The imidazole ring is present in several antiviral drugs. Given the ongoing need for new antivirals, especially in the wake of emerging diseases, this compound could be studied for its potential antiviral activity .
Antioxidant Properties
Imidazole derivatives are known to possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases . This compound could be researched for its ability to scavenge free radicals.
Antihelmintic Activity
Lastly, imidazole compounds have been used as antihelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body . This compound could be explored for its antihelmintic efficacy.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5S2/c1-14(23)19-15-4-6-16(7-5-15)28(24,25)21-8-3-9-22(11-10-21)29(26,27)17-12-20(2)13-18-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLMZVVQMGMWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

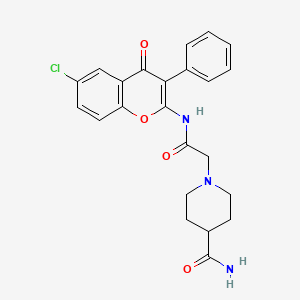


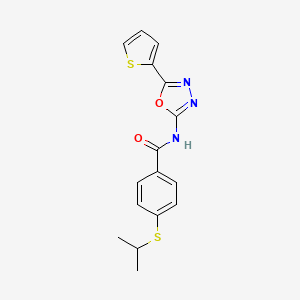

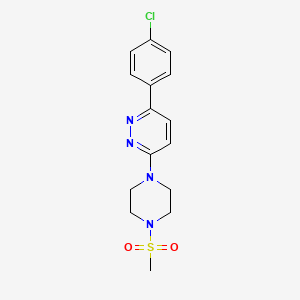
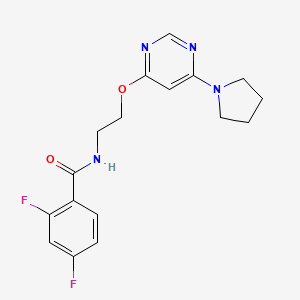
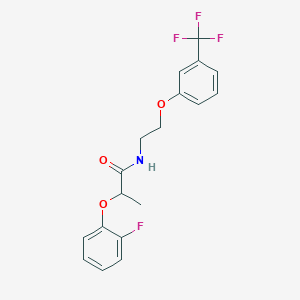
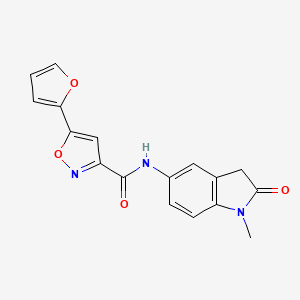
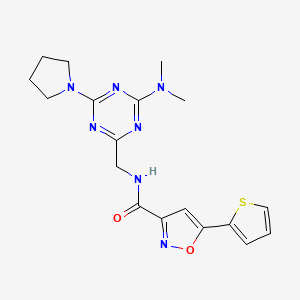
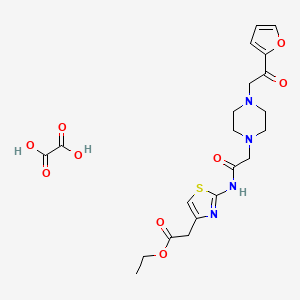

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2576540.png)
![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)